Z-Val-phe-ome

Description

Significance of Dipeptide Methyl Esters in Biochemical and Peptide Science

Dipeptide methyl esters are a class of organic compounds that hold considerable importance in the fields of biochemistry and peptide science. These molecules consist of two amino acids linked by a peptide bond, with the carboxyl group of the C-terminal amino acid esterified with a methyl group. This structural modification imparts several advantageous properties that researchers leverage for various applications.

One of the primary roles of methyl esterification is as a protecting group strategy in peptide synthesis. masterorganicchemistry.com To build a specific peptide chain, chemists must prevent unintended reactions at the carboxylic acid end of an amino acid while forming a peptide bond at its amino end. By converting the carboxylic acid to a methyl ester, its reactivity is temporarily masked, allowing for controlled, sequential addition of amino acids to build a longer peptide. masterorganicchemistry.comresearchgate.net This approach is fundamental to creating peptides with defined sequences for research, therapeutic, and diagnostic purposes.

Furthermore, dipeptide methyl esters often exhibit enhanced stability and solubility compared to their free amino acid counterparts. chemimpex.com Certain amino acids have low solubility in solvents used for synthesis, and incorporating them into a dipeptide ester can overcome this limitation. nih.gov This improved solubility is crucial for creating infusions for nutritional support and for formulating peptide-based drugs. chemimpex.com

The utility of dipeptide methyl esters is exemplified by compounds like Aspartame (B1666099) (L-aspartyl-L-phenylalanine methyl ester), a widely known artificial sweetener. wikipedia.org The specific structure of this dipeptide methyl ester is responsible for its sweet taste, highlighting how this chemical class can exhibit distinct biological activities. wikipedia.orgnih.gov Research into various dipeptide methyl esters continues to reveal their potential in drug design and biochemical studies. chemimpex.comnih.gov

Academic Context and Research Focus of Z-Val-Phe-OMe Investigations

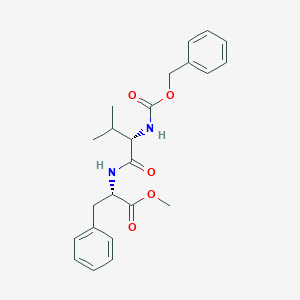

This compound is a specific dipeptide methyl ester that has been utilized in a variety of academic research settings. Its structure consists of the amino acids valine and phenylalanine. The "Z" in its name refers to a benzyloxycarbonyl group, which acts as a protecting group on the amino-terminus of the valine residue. The "OMe" indicates the methyl ester at the carboxyl-terminus of the phenylalanine residue. This dual-protection strategy makes the compound a well-defined building block for more complex peptide synthesis. chemimpex.com

A significant area of research involving this compound is the study of enzyme kinetics and mechanisms, particularly for proteases. biosynth.com Proteases are enzymes that break down proteins and peptides, and understanding their function is vital in biology and medicine. This compound serves as a substrate for chymotrypsin (B1334515), a digestive serine protease. libretexts.org Chymotrypsin specifically cleaves peptide bonds on the C-terminal side of aromatic amino acids like phenylalanine. libretexts.org Researchers use this compound to probe the active site of chymotrypsin and to measure the enzyme's hydrolytic activity. biosynth.comlibretexts.org The rate at which chymotrypsin hydrolyzes this compound provides valuable kinetic data about the enzyme's efficiency and specificity. acs.orgnih.gov

Beyond its use in basic enzyme research, this compound also functions as a key intermediate or precursor in the synthesis of other biologically active molecules. biosynth.com For instance, it is a precursor to a compound investigated for anti-leishmanial properties. biosynth.com The study of its conversion to the final drug provides insights into enzymatic reactions that occur on the surface of the Leishmania parasite. biosynth.com Additionally, the structure of this compound is a template in drug design, particularly in the development of potential anticancer agents where specific peptide sequences can target disease-related enzymes. chemimpex.com

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 4817-95-2 | biosynth.com |

| Molecular Formula | C₂₃H₂₈N₂O₅ | biosynth.com |

| Molecular Weight | 412.48 g/mol | biosynth.com |

| Structure | A dipeptide composed of L-valine and L-phenylalanine, with an N-terminal benzyloxycarbonyl (Z) protecting group and a C-terminal methyl ester (OMe). | chemimpex.combiosynth.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5/c1-16(2)20(25-23(28)30-15-18-12-8-5-9-13-18)21(26)24-19(22(27)29-3)14-17-10-6-4-7-11-17/h4-13,16,19-20H,14-15H2,1-3H3,(H,24,26)(H,25,28)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLXBNDAOUUZSN-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501172730 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-valyl-L-phenylalanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501172730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4817-95-2 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-valyl-L-phenylalanine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4817-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-valyl-L-phenylalanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501172730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies of Z Val Phe Ome and Its Analogues

Chemical Synthesis Approaches

Chemical methods for peptide synthesis have been extensively developed, providing robust and versatile routes to desired peptide sequences. The solution-phase approach is a classical strategy that remains relevant, particularly for large-scale synthesis. wikipedia.org

Classical Solution-Phase Peptide Synthesis Strategies

The classical solution-phase synthesis of Z-Val-Phe-OMe involves the formation of a peptide bond between the carboxyl group of an N-protected valine derivative and the amino group of a C-protected phenylalanine derivative. libretexts.org The fundamental process consists of two main steps: activation of the carboxyl group and the subsequent coupling reaction. bachem.com

A general procedure involves dissolving Z-Val-OH in a suitable organic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). orgsyn.orgresearchgate.net A coupling agent, often in combination with an additive to suppress side reactions and racemization, is then introduced. bachem.comuni-kiel.de Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), and onium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). bachem.commasterorganicchemistry.com Following the activation step, L-phenylalanine methyl ester, often used as its hydrochloride salt (H-Phe-OMe·HCl) which requires the addition of a non-nucleophilic base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) for neutralization, is added to the reaction mixture. nih.govorgsyn.org The reaction proceeds, typically at room temperature, to form the dipeptide this compound. orgsyn.org

The process requires careful control of reaction conditions to ensure high yields and maintain the stereochemical integrity of the amino acid residues. uni-kiel.de After the reaction is complete, a purification step, such as recrystallization or chromatography, is necessary to isolate the pure product from byproducts and unreacted starting materials. orgsyn.org

Role of Protecting Groups in this compound Synthesis

Protecting groups are fundamental to modern peptide synthesis, preventing unwanted side reactions and ensuring the formation of the correct peptide sequence. rpi.eduuniurb.it In the synthesis of this compound, two key protecting groups are employed: the benzyloxycarbonyl (Z or Cbz) group and the methyl ester (OMe) group.

N-terminal Protection (Z-group): The amino group of the valine residue is protected by the benzyloxycarbonyl group. acs.org This group is introduced by reacting the amino acid with benzyl (B1604629) chloroformate. The Z-group is stable under the conditions of peptide coupling but can be removed under specific conditions, such as catalytic hydrogenolysis or by treatment with strong acids, though the latter is less common for the Z-group compared to the Boc group. bachem.comuniurb.it Its primary function is to prevent the valine from reacting with itself (self-coupling) or interfering with the activation of its own carboxyl group. rpi.edu

C-terminal Protection (Methyl Ester): The carboxyl group of the phenylalanine residue is protected as a methyl ester. libretexts.orgacs.org This prevents the carboxyl group from reacting with the activated Z-Val-OH, thereby directing the reaction to the desired peptide bond formation. rpi.edu The methyl ester can be readily hydrolyzed under basic conditions, for example, using sodium hydroxide (B78521) in methanol (B129727), to reveal the free carboxylic acid for further peptide chain elongation if required. nih.gov

The use of this orthogonal protection strategy, where one group is stable while the other is selectively removed, is a cornerstone of controlled, stepwise peptide synthesis. uniurb.it

Methyl Ester Formation and Derivatives

The C-terminal amino acid, phenylalanine, is used in its methyl ester form (H-Phe-OMe). This derivative is typically prepared by reacting L-phenylalanine with methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas. nih.gov A common laboratory preparation involves suspending L-phenylalanine in methanol at a low temperature (e.g., 0 °C) and then adding thionyl chloride dropwise. The reaction mixture is then stirred at room temperature to completion. nih.gov The product is often isolated as the hydrochloride salt (L-phenylalanine methyl ester hydrochloride), a stable, crystalline solid. nih.gov

This methyl ester serves not only as a protecting group but also enhances the solubility of the phenylalanine component in the organic solvents used for the coupling reaction. nih.gov

Enzyme-Catalyzed Peptide Synthesis

As an alternative to chemical methods, enzymes, particularly proteases, can be used as catalysts for peptide bond formation. nih.gov This approach, known as reverse proteolysis, offers advantages such as high stereospecificity, mild reaction conditions, and the potential to avoid complex side-chain protection strategies. uniurb.itnih.gov

Biocatalytic Formation of this compound and Related Peptides

The enzymatic synthesis of peptides relies on shifting the thermodynamic equilibrium of the protease-catalyzed reaction from its natural hydrolytic direction towards synthesis. nih.gov This is typically achieved by manipulating the reaction conditions, such as reducing the water content by using organic solvents, biphasic systems, or high concentrations of substrates. nih.govnih.gov

In the context of this compound, the reaction involves the condensation of Z-Val-OH (the carboxyl component) and H-Phe-OMe (the amino component), catalyzed by a suitable protease. nih.gov The enzyme recognizes the specific amino acid residues and facilitates the formation of the peptide bond between them. The choice of enzyme, solvent, pH, and temperature are critical parameters that influence the reaction rate and the final yield of the dipeptide. mdpi.comnih.gov Studies have shown that proteases can effectively catalyze the synthesis of various Z-protected dipeptide esters in organic media. nih.govnih.gov

Investigations with Specific Proteases (e.g., Pepsin, Thermolysin, Subtilisin)

Several proteases have been investigated for their synthetic capabilities. Their substrate specificity, which dictates their hydrolytic preferences, also influences their effectiveness in synthesizing specific peptide bonds.

Pepsin: This aspartic protease, which functions under acidic conditions (typically pH 1.5-4.6), has been shown to successfully catalyze the synthesis of protected peptides. nih.govresearchgate.net Research on the synthesis of the model peptide Z-Phe-Phe-OMe in biphasic systems (e.g., ethyl acetate (B1210297)/citrate buffer) demonstrated that pepsin's efficiency is highly dependent on factors like pH, the nature of the organic solvent, and substrate concentrations. nih.gov For the synthesis of various Z-X-Phe-OMe peptides, where X represents different amino acids including Valine, pepsin showed a preference for more hydrophilic residues at the P2 position (in this case, Valine) when in predominantly organic media. nih.gov

Thermolysin: A metalloprotease from Bacillus thermoproteolyticus Rokko, thermolysin is known to preferentially catalyze reactions involving hydrophobic amino acid residues. researchgate.net It is industrially used for the synthesis of the aspartame (B1666099) precursor, Z-Asp-Phe-OMe. nih.govnih.gov Studies on the synthesis of Z-Asp-Phe-OMe and Z-Phe-Phe-OMe in ethyl acetate with immobilized thermolysin have shown that the water content is a critical factor, with an optimal level around 3.5%. nih.gov The enzyme's preference for hydrophobic residues makes it a suitable candidate for catalyzing the formation of the Val-Phe bond. researchgate.net Kinetic studies on the condensation of Z-L-phenylalanine with various amine components have provided insights into the enzyme's mechanism, which involves the formation of a ternary enzyme-substrate complex. researchgate.net

Subtilisin: This serine protease from Bacillus subtilis can catalyze peptide synthesis and transesterification reactions in organic solvents. nih.gov Subtilisin Carlsberg has been used for the synthesis of various peptide esters. Research has shown that its activity and the yield of ester formation are highly dependent on the water concentration in the organic solvent, with optimal results often seen at around 2% water content. While subtilisin has been used for synthesizing peptide amides and esters, its application can sometimes be limited by competing hydrolysis and transesterification side reactions, which may result in lower peptide yields. nih.gov

Table 1: Research Findings on Enzyme-Catalyzed Synthesis of Z-Dipeptide Esters

| Enzyme | Model Peptide Synthesized | Key Findings & Conditions | Reference |

|---|---|---|---|

| Pepsin | Z-X-Phe-OMe (X=Val, Ala, etc.) | Catalyzed synthesis in two-phase systems (e.g., ethyl acetate:citrate buffer pH 4.5, 98:02 v/v). Yields are influenced by solvent hydrophobicity. Showed preference for hydrophilic P2 residues in organic media. | nih.gov |

| Z-Ala-Ala-Phe-Leu-Ala-Ala-OCH₃ | High efficiency at optimal enzyme:substrate ratios in DMF-water at pH 4.6. Product precipitation can entrap the enzyme. | researchgate.net | |

| Thermolysin | Z-Asp-Phe-OMe | Synthesis performed in ethyl acetate with immobilized enzyme. Optimal water content was 3.5%. Fed-batch reaction improved yield and enzyme stability. | nih.gov |

| Z-Phe-Phe-OMe | Synthesis conditions similar to Z-Asp-Phe-OMe. Batch and fed-batch methods gave similar results. | nih.gov | |

| Z-Asp-Phe-OMe | Used industrially for aspartame precursor synthesis. Kinetic studies show a 1.6–3.8 times higher kcat for engineered variants compared to wild-type at pH 7.5. | nih.gov | |

| Subtilisin | Z-Ser-Phe-NH₂ | Synthesis rate increased 50-fold using PEG-modified subtilisin compared to immobilized enzyme in organic solvents. | nih.gov |

| N-acetylated aromatic amino acid esters | Catalyzed ester formation in alcohols with ~2% water. Maintained stability and activity in ethanol (B145695) for weeks. | ||

| Various tri- and tetrapeptides | SDS-subtilisin complex used as a catalyst in organic solvents like acetonitrile (B52724), ethanol, and isopropanol. |

Optimization of Biocatalytic Reaction Conditions (pH, Solvent Systems, Enzyme Immobilization)

The efficiency of biocatalytic synthesis of this compound is profoundly influenced by the reaction environment. Optimizing parameters such as pH, solvent systems, and the physical state of the enzyme catalyst is crucial for maximizing yield and purity.

pH: The pH of the reaction medium is a critical factor governing enzyme activity and stability. For lipase-catalyzed synthesis of similar compounds, weakly alkaline conditions are often beneficial, with optimal pH values typically falling around 8.5. mdpi.com The choice of buffer system is also important; for instance, disodium (B8443419) hydrogen phosphate-sodium dihydrogen phosphate (B84403) buffers are used for pH ranges of 6.0–8.0, while sodium carbonate-sodium bicarbonate buffers are suitable for pH 9.0–10.0. mdpi.com Maintaining the optimal pH is essential, as deviations can lead to reduced enzyme performance or even irreversible denaturation.

Solvent Systems: The choice of solvent can dramatically affect substrate solubility, reaction equilibrium, and enzyme stability. In many enzymatic peptide syntheses, organic solvents are employed to overcome the limitations of aqueous systems. redalyc.org Hydrophobic solvents are often preferred in the synthesis of esters as they can reduce the inhibitory effects of certain substrates on the enzyme. redalyc.org For the synthesis of this compound, chloroform (B151607) has been used as a reaction medium. biosynth.com Biphasic systems, combining an aqueous phase for the enzyme and an organic phase for the substrates and products, can also be an effective strategy. This approach enhances the solubility of non-polar reactants and simplifies product recovery. redalyc.org

Enzyme Immobilization: To improve the operational stability of enzymes and enable their recovery and reuse, immobilization is a widely adopted strategy. nih.gov This technique involves confining the enzyme to a solid support material, which can enhance its robustness against changes in temperature and pH and prevent it from leaching into the reaction medium. nih.gov Immobilization can be coupled with enzyme purification, leading to cost savings and biocatalysts with high specific activity. acs.org Several methods exist for immobilization, each with distinct advantages.

Key techniques for enzyme immobilization include:

Adsorption: This simple method relies on weak interactions, such as van der Waals forces and electrostatic interactions, to bind the enzyme to a carrier. nih.gove-asct.org Supports like activated carbon and polysaccharide derivatives are commonly used. nih.gov While straightforward, the weak bonding can sometimes lead to enzyme leaching. nih.gov

Covalent Binding: This method forms strong, stable bonds between the enzyme and the support material. nih.govslideshare.net Functional groups on the enzyme's surface amino acids react with the activated support. This technique minimizes enzyme leakage but can sometimes affect the enzyme's activity if the active site is involved in the binding. e-asct.org

Entrapment: The enzyme is physically enclosed within the pores of a semi-permeable matrix, such as a polymer gel or fiber. nih.govslideshare.net This method effectively prevents the enzyme from leaching while allowing substrate and product molecules to diffuse freely.

Cross-linking: This support-free method creates intermolecular cross-links between enzyme molecules using a bifunctional reagent like glutaraldehyde, forming aggregates (Cross-Linked Enzyme Aggregates or CLEAs). e-asct.org This technique results in highly stable immobilized enzymes with minimal leakage. e-asct.org

Table 1: Comparison of Enzyme Immobilization Techniques

| Immobilization Method | Principle | Common Supports/Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Adsorption | Weak, non-covalent interactions (van der Waals, electrostatic) e-asct.org | Activated Carbon, Silica, Polysaccharides nih.gov | Simple, low cost, high retained enzyme activity nih.gov | Prone to enzyme leaching under certain pH or temperature conditions nih.gov |

| Covalent Binding | Formation of stable, covalent bonds between enzyme and support slideshare.net | Glutaraldehyde, Epoxy-activated resins, Cyanogen bromide nih.govslideshare.net | Strong binding minimizes leaching, high stability e-asct.org | Can reduce enzyme activity if active site is altered, more complex e-asct.org |

| Entrapment | Physical confinement of enzymes within a porous matrix slideshare.net | Alginate gels, Polyacrylamide, Chitosan nih.govslideshare.net | Universal application, protects enzyme from harsh environments | Mass transfer limitations for substrates and products can occur |

| Cross-Linking | Intermolecular covalent bonds between enzyme molecules e-asct.org | Glutaraldehyde, other bifunctional reagents nih.gov | Support-free, high enzyme loading, very low leaching e-asct.org | Can lead to diffusion limitations within the aggregate |

Stereochemical Considerations in this compound Synthesis

The biological activity and physical properties of peptides are dictated by their specific three-dimensional structure, which is determined by the stereochemistry of their constituent amino acids. Therefore, controlling the stereochemical outcome during the synthesis of this compound is of paramount importance.

Research on Enantiomeric Purity and Control in Dipeptide Methyl Ester Synthesis

The synthesis of this compound aims to produce the L-L diastereomer exclusively. The presence of other diastereomers (L-D, D-L, or D-D) is considered an impurity. The formation of these undesirable isomers can occur if the amino acid starting materials are not enantiomerically pure or if racemization happens during the peptide coupling step. nih.gov

Achieving high enantiomeric purity requires stringent control over the synthesis process. In biocatalytic methods, the inherent stereoselectivity of enzymes like proteases is exploited. These enzymes can differentiate between enantiomers, selectively catalyzing the reaction for the desired L-amino acid substrates. nih.gov For chemical synthesis, the use of chiral auxiliaries can temporarily be introduced to guide the reaction towards the desired stereochemical outcome. youtube.com

The verification of enantiomeric purity is a critical analytical step. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and effective method for separating and quantifying different diastereomers. nih.gov A more advanced technique combines chiral HPLC with mass spectrometry (HPLC-ESI-MS/MS), which allows for highly sensitive and accurate determination of the chiral purity of the amino acids after peptide hydrolysis. nih.gov

Table 2: Methods for Enantiomeric Purity Analysis in Peptide Synthesis

| Analytical Method | Principle | Advantages | Common Application |

|---|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | Direct separation of enantiomers/diastereomers, quantitative analysis. | Routine quality control of peptide products. |

| HPLC-ESI-MS/MS | Combines the separation power of chiral HPLC with the sensitivity and specificity of tandem mass spectrometry. nih.gov | High accuracy and sensitivity, avoids derivatization steps, can correct for racemization during sample prep. nih.gov | Critical evaluation of chiral purity in pharmaceutical-grade peptides. nih.gov |

| Gas Chromatography (GC) on Chiral Phases | Separation of volatile, derivatized amino acid enantiomers in the gas phase. | High resolution for volatile compounds. | Analysis of amino acid composition and purity after hydrolysis and derivatization. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Using chiral shift reagents to induce chemical shift differences between enantiomers. | Provides structural information, non-destructive. | Structural elucidation and purity assessment, though often less sensitive for minor isomers than chromatography. |

Synthesis and Studies of Z-Val-D-Phe-OMe and Other Diastereomers

The synthesis of Z-Val-D-Phe-OMe follows standard peptide coupling procedures, with the key difference being the use of the D-phenylalanine methyl ester (D-Phe-OMe) enantiomer instead of its L-counterpart. This allows for the specific creation of the L-D diastereomer.

Enzymatic and Biochemical Investigations Involving Z Val Phe Ome

Z-Val-Phe-OMe as a Protease Substrate in Enzymology

The specific amino acid sequence and terminal modifications of this compound make it a useful substrate for characterizing the activity and specificity of various proteases.

Substrate Specificity Profiling with Various Proteases

The hydrolysis of this compound and related compounds has been used to probe the substrate specificity of several proteases. The preference of an enzyme for the valine and phenylalanine residues, as well as the terminal protecting groups, provides insight into the structural requirements of its active site.

For instance, this compound is recognized as a substrate by the serine proteases from the protozoan parasite Leishmania. biosynth.com Studies on peptide amidase activity have utilized this compound as a model substrate to investigate enzymatic amidation in organic media, comparing its reactivity to other dipeptide methyl esters such as Z-Ala-Phe-OMe and Z-Val-Tyr-OMe. researchgate.net The specificity of proteases often extends to a preference for aromatic and hydrophobic amino acids at the P1 position (the amino acid contributing the carboxyl group to the scissile bond), which in this case is phenylalanine. tandfonline.com For example, the protease thermitase is known to hydrolyze substrates with phenylalanine at this position, such as Z-Phe-Phe-OMe. doi.org

However, not all proteases that act on phenylalanine-containing substrates will efficiently hydrolyze this compound. The specificity of proteases from Cephalosporium sp. KM388 shows a higher activity against esters of aromatic amino acids with polar side chains (like tyrosine) than those with nonpolar side chains (like phenylalanine). tandfonline.com Furthermore, some enzymes are sensitive to substitutions at the β-carbon of the amino acid, which can limit the hydrolysis of valine-containing peptides. tandfonline.com The nature of the N-terminal protecting group also significantly influences substrate recognition and hydrolysis rates, as demonstrated by studies on thermitase using Ac-, Boc-, and Z-Leu-Phe-OMe, where the larger Z-group affected kinetic parameters. doi.org

Table 1: Profile of Proteases Acting on this compound and Related Substrates

| Enzyme | Source | Substrate(s) Studied | Observation | Reference |

|---|---|---|---|---|

| Serine Protease | Leishmania | This compound | Acts as a substrate for hydrolysis. | biosynth.com |

| Subtilisin A (Peptide Amidase) | Bacillus licheniformis | This compound | Used as a substrate for enzymatic ammonolysis to form the corresponding amide. | researchgate.net |

| Thermitase | Thermoactinomyces vulgaris | Z-Leu-Phe-OMe | Hydrolysis is influenced by the N-terminal protecting group (Z-group). | doi.org |

| Alkaline Proteases C and D | Cephalosporium sp. KM388 | Bz-Phe-OEt, Z-Gly-Phe | Shows lower activity against nonpolar aromatic esters compared to polar ones. Does not hydrolyze substrates with β-carbon substituents like valine. | tandfonline.com |

| Subtilisin BPN' | Bacillus amyloliquefaciens | Ac-(Ala)m-Phe-OMe | Specificity is high for phenylalanine at the P1 position. | core.ac.uk |

Kinetic Analyses of this compound Hydrolysis and Related Reactions

Kinetic studies of substrate hydrolysis, which determine parameters like the Michaelis constant (Kₘ) and the catalytic rate constant (kcat), are fundamental to understanding enzyme mechanisms. While specific kinetic data for this compound are not extensively reported, analyses of closely related peptide esters provide valuable context.

The elongation of the peptide chain on the N-terminal side of the cleavage site significantly impacts kinetic efficiency. For example, with subtilisin BPN', elongating the peptide chain from Ac-Phe-OMe to Ac-Ala-Phe-OMe and further to Ac-(Ala)₂-Phe-OMe results in a dramatic increase in the catalytic efficiency (kcat/Kₘ), primarily due to a decrease in the Kₘ value. core.ac.uk This highlights the importance of secondary interactions between the substrate and enzyme at subsites distant from the catalytic center. core.ac.uk

The enzyme hVACVase, a human valacyclovirase, has been studied for its ability to hydrolyze various amino acid esters. nih.gov While it is a poor catalyst for phenylalanine methyl ester (Phe-OMe) hydrolysis, exhibiting a high Kₘ value, it is more efficient with other esters, indicating that the leaving group and the amino acid side chain are critical determinants of kinetic efficiency. nih.gov In studies with the protease pepsin, substrates containing a Phe-Phe linkage, such as Z-His-Phe(NO₂)₂-Phe-OMe, have been analyzed, revealing how substrate structure influences kinetic parameters like kcat and Kₘ. pnas.org For the protease thermitase, the Kₘ and kcat for the hydrolysis of Z-Leu-Phe-OMe were determined to be 4.2 mM and 2500 s⁻¹, respectively, demonstrating how the enzyme's affinity and turnover rate are affected by the substrate's protecting group. doi.org

Table 2: Kinetic Parameters for the Hydrolysis of Related Peptide Esters

| Enzyme | Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|

| Subtilisin BPN' | Ac-Phe-OMe | 14.0 | 270 | 1.9 x 10⁴ | core.ac.uk |

| Subtilisin BPN' | Ac-Ala-Phe-OMe | 1.5 | 290 | 1.9 x 10⁵ | core.ac.uk |

| α-Chymotrypsin | Ac-Phe-OMe | 0.95 | 170 | 1.8 x 10⁵ | core.ac.uk |

| Thermitase | Z-Leu-Phe-OMe | 4.2 | 2500 | 6.0 x 10⁵ | doi.org |

| Pepsin | Z-His-Phe(NO₂)-Phe-OMe | 0.46 | 0.29 | 6.3 x 10² | pnas.org |

Aminolysis Reactions Catalyzed by Enzymes Utilizing Phenylalanine Methyl Ester Moieties

Beyond simple hydrolysis, peptide esters like this compound are valuable acyl donors in kinetically controlled synthesis reactions, particularly aminolysis. mdpi.com In this process, a protease forms a covalent acyl-enzyme intermediate with the peptide ester, which is then attacked by an amine nucleophile to form a new peptide bond, yielding a peptide amide. mdpi.comresearchgate.net This method is often favored over hydrolysis by conducting the reaction in organic solvents with low water content. researchgate.netresearchgate.net

This compound as a Component in Protease Inhibitor Research

The Val-Phe dipeptide motif, present in this compound, is a common recognition sequence for many proteases. This has made it a valuable structural template for the rational design of potent and specific protease inhibitors.

Design and Synthesis of Peptidomimetic Sequences Incorporating Val-Phe Motifs

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against proteolytic degradation. nih.gov The Val-Phe sequence is a key component in the design of inhibitors for various enzymes.

In the development of inhibitors for the kinase Akt, a pentapeptide mimic incorporating a Val-Phe-NHBn C-terminal dipeptide subunit demonstrated optimal inhibitory potency. nih.gov The design of inhibitors for Aβ42 aggregation, relevant to Alzheimer's disease, has involved the rational replacement of aggregation-prone phenylalanine residues with β-sheet-breaking amino acids like valine and leucine (B10760876). mdpi.com The general strategy of side-chain replacement in peptidomimetic design allows researchers to probe the specific interactions between an inhibitor and its target enzyme. upc.edu For example, replacing a phenylalanine with a leucine can reveal whether an aromatic moiety is essential for binding. upc.edu The design of inhibitors for the phosphatidylinositol 3-kinase (PI 3-kinase) has also utilized peptidomimetics containing valine within the core recognition sequence. acs.org

Mechanistic Studies of Protease Inhibition Involving this compound Analogues

Analogues of this compound, where the hydrolyzable methyl ester is replaced with a reactive "warhead," are often designed as mechanism-based inhibitors. These compounds typically bind to the active site like a substrate and then form a stable covalent bond with a key catalytic residue, leading to irreversible or slowly reversible inhibition. acs.orgnih.gov

A common strategy involves replacing the C-terminal carboxyl group with an electrophilic ketone. acs.org Ketone-based inhibitors are designed to mimic the tetrahedral intermediate formed during peptide bond cleavage, allowing them to fit into the enzyme's oxyanion hole and react with the catalytic cysteine or serine residue. acs.orgnih.gov For example, peptidyl fluoromethyl ketones (PFMKs) have been developed as potent irreversible inhibitors of cysteine proteases. nih.gov The dipeptide derivative Z-L-Phe-L-Val-CH₂F, an analogue of a Z-Phe-Val peptide, was found to be a highly potent inhibitor of cathepsin B, with its stereochemistry being crucial for activity. nih.gov

Other warheads, such as α-ketoamides, have also been incorporated into Val-containing peptide analogues to create inhibitors of HIV-1 protease. researchgate.net The proposed mechanism involves the covalent interaction of the α-ketoamide group with nucleophilic residues in the enzyme's active site. researchgate.net Similarly, inhibitors of the SARS-CoV-2 main protease have been developed using a peptide framework that includes a valine residue, demonstrating the broad applicability of this motif in targeting diverse proteases. mdpi.com These mechanistic studies underscore the power of using substrate scaffolds like Val-Phe to create highly specific and potent enzyme inhibitors.

Exploration of Specific Enzyme Targets in Research (e.g., Calpains, HIV Protease)

The dipeptide methyl ester, this compound, has been utilized in various biochemical studies to investigate its interaction with specific enzyme targets. Its structure makes it a candidate for exploring the active sites of proteases, leading to its characterization as both an inhibitor and a substrate for different enzymes.

Calpains: this compound has been identified as a hydrophobic, cell-permeable calpain inhibitor. tgpeptide.com Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases. Research has shown that this compound exhibits inhibitory effects on calpain activity, while having minimal impact on other cysteine proteases like cathepsin B and various caspases (caspase-1, -2, -3, or -7). tgpeptide.com A closely related compound, Calpain Inhibitor III (Z-Val-Phe-CHO), which has an aldehyde group instead of a methyl ester, has also been shown to be a potent calpain inhibitor. nih.gov The exploration of such dipeptidyl compounds helps in mapping the substrate specificity and inhibitory mechanisms of the calpain family.

Leishmania Serine Protease: Research into anti-leishmanial drugs has identified this compound as a compound of interest. biosynth.com Studies have shown that it is hydrolyzed by a serine protease on the surface of the Leishmania parasite. biosynth.com Kinetic data from these investigations have determined a significant inhibitory concentration for this compound against the parasite. biosynth.com

| Enzyme Target | Organism | Finding | IC₅₀ Value |

| Calpain | Not Specified | Inhibitor | Not Specified |

| Serine Protease | Leishmania (sp.) | Substrate/Inhibitor | 0.87 µM |

This table summarizes the interaction of this compound with specific enzyme targets based on available research findings.

Other Enzymes: In addition to its role as a protease inhibitor, this compound has also been used as a substrate in enzymatic reactions. For instance, it has served as a substrate in studies on peptide amidase for the enzymatic synthesis of C-terminal peptide amides. researchgate.net Furthermore, it has been involved in studies of pepsin-catalyzed peptide synthesis in organic media, where researchers investigate the secondary specificity of the enzyme. nih.gov

General Contributions to Understanding Protein-Enzyme Interactions at a Molecular Level

Studies involving this compound have contributed to the fundamental understanding of protein-enzyme interactions at the molecular level. chemimpex.com By using such dipeptides as probes, researchers can elucidate the principles of molecular recognition, substrate specificity, and catalytic mechanisms of enzymes, particularly proteases.

The interaction between a peptide like this compound and an enzyme's active site is governed by a range of non-covalent forces, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. mdpi.com The specific sequence and structure of the peptide—in this case, a valine residue followed by a phenylalanine residue with N-terminal benzyloxycarbonyl (Z) protection and a C-terminal methyl ester (OMe)—determines its affinity and orientation within the enzyme's binding pocket.

Research using this compound provides insights in several ways:

Mapping Active Sites: By observing how this compound or its analogs bind to an enzyme, scientists can infer the size, shape, and chemical nature of the enzyme's active site. For example, its effectiveness as a calpain inhibitor suggests that the enzyme's active site can accommodate the bulky valine and phenylalanine side chains. tgpeptide.com

Determining Substrate Specificity: Investigating a series of related peptides allows for the determination of an enzyme's preferred amino acid sequence for cleavage or binding. Using this compound as a substrate for peptide amidase helps to define the structural requirements for molecules to be processed by this enzyme. researchgate.net

Informing Drug Design: A primary application of this research is in rational drug design. chemimpex.com Understanding how a relatively simple peptide interacts with an enzyme target is the first step toward developing more potent and selective inhibitors or therapeutic agents. chemimpex.com The study of this compound's effect on Leishmania proteases, for example, provides a foundation for creating novel anti-parasitic drugs. biosynth.com

In essence, while this compound is a specific chemical entity, its utility in biochemical research extends to generating broader knowledge. It serves as a model compound that helps to decode the complex and specific interactions that underpin enzymatic catalysis and inhibition, contributing to advancements in biotechnology and pharmaceutical development. chemimpex.com

Molecular Interaction Studies Involving Z Val Phe Ome Motifs

Non-Covalent Interactions in Peptide Systems

Non-covalent interactions are crucial for the structure, stability, and function of biological macromolecules. nih.govmhmedical.com These forces, including hydrophobic interactions, π-stacking, and hydrogen bonds, are individually weak but collectively dictate the three-dimensional folding of proteins and the assembly of biomolecular complexes. nih.govmhmedical.comacs.org

Peptides containing phenylalanine (Phe) are instrumental in studies of hydrophobic and π-stacking interactions due to the aromatic nature of the Phe side chain.

Hydrophobic Interactions: The hydrophobic effect is a primary driving force in protein folding and assembly, where nonpolar residues like phenylalanine and valine are sequestered away from water. Research on amphiphilic α-helical peptides has shown that hydrophobic contributions are the main mode of interaction for Phe-containing peptides. rsc.org Studies comparing the aggregation propensity of different amino acids found that the interaction strength follows the order of Phe-Phe > Ile-Ile > Gly-Gly, underscoring the significance of hydrophobic interactions involving phenylalanine. mdpi.com The replacement of a single amino acid, such as alanine (B10760859) with phenylalanine, can substantially increase the strength of hydrophobic interactions, as demonstrated in studies of viral fusion peptides. researchgate.net

Pi-Stacking (π-π) Interactions: The aromatic ring of phenylalanine allows for π-stacking interactions, a type of non-covalent interaction between π systems of aromatic rings. reddit.com These interactions are vital for stabilizing secondary structures, particularly in aromatic amino acids. reddit.comelifesciences.org Contrary to a simple face-to-face stacking model, which is electrostatically unfavorable due to repulsion between electron clouds, the most common geometries are the T-shaped (edge-to-face) and parallel-displaced (offset stacked) orientations. nih.govcolostate.edu In the T-shaped arrangement, the positively charged σ-framework of one ring interacts favorably with the negatively charged π-electron cloud of another. colostate.edu Analysis of protein structures and ligand-protein complexes confirms that T-shaped conformations are prevalent for Phe-Phe and Phenyl-Phe interactions, with typical centroid distances between 5.0 and 5.6 Å and dihedral angles around 50°-70°. nih.gov The strength of these interactions is significant, with calculated energies for Phe interacting with DNA nucleobases reaching up to -26.3 kJ mol⁻¹. nih.gov

Interaction Energies of Phenylalanine (Phe) with DNA Nucleobases

This table summarizes the calculated interaction energies for phenylalanine in both stacked and T-shaped orientations with various DNA nucleobases. The data highlights the variability in interaction strength depending on the specific nucleobase and the geometric arrangement.

| Interacting Nucleobase | Orientation | Interaction Energy (kJ mol⁻¹) | Reference |

|---|---|---|---|

| Guanine (G) | Stacked | Stronger than A or C | nih.gov |

| Thymine (T) | Stacked | Stronger than A or C | nih.gov |

| Guanine (G) | T-shaped | Stronger than T or A | nih.gov |

| Cytosine (C) | T-shaped | Stronger than T or A | nih.gov |

| Thymine (T) | Overall | 18.8 kJ mol⁻¹ difference between strongest stacking and T-shaped dimers | nih.gov |

Hydrogen bonds are fundamental to peptide and protein secondary structures, such as α-helices and β-sheets. In analogues of Z-Val-Phe-OMe, both intramolecular and intermolecular hydrogen bonds are critical for defining conformation and assembly.

Studies on protected di- and tripeptides reveal common hydrogen bonding patterns. For instance, tripeptides containing a (Z)-β-dehydrophenylalanine (Δ(Z)Phe) residue, an analogue of Phe, often adopt a type II β-turn conformation. This structure is stabilized by an intramolecular hydrogen bond between a protecting group carbonyl (like Boc) and the amide proton of the third residue (e.g., Val). nih.gov In larger peptide structures, such as a decapeptide containing two β-homophenylalanine residues, a β-hairpin fold is stabilized by multiple cross-strand hydrogen bonds. pnas.org

In the context of self-assembly, intermolecular hydrogen bonds play a crucial role. Aggregates of tripeptides containing Phe and its derivatives are stabilized by hydrogen bonds between the backbone amide groups and terminal carboxyl groups, in addition to π-stacking interactions. mdpi.com Research on the protected dipeptide Ac-Val-Phe-OMe, a close analogue of this compound, shows that it predominantly adopts a single conformation in the gas phase, characterized by local C5 and C7 intramolecular hydrogen bonds, which form structures known as γ-turns. researchgate.net The interplay between intramolecular hydrogen bonds, which favor folded or turn structures, and intermolecular hydrogen bonds, which lead to aggregation and fibril formation, is a key area of research. osti.gov

Host-Guest Chemistry and Chiral Recognition of this compound Components

The fields of host-guest chemistry and chiral recognition explore how host molecules can selectively bind guest molecules, including the individual components of this compound. Synthetic receptors are designed to recognize amino acid esters through a combination of non-covalent interactions. mdpi.com

The recognition of amino acid methyl esters like Val-OMe and Phe-OMe has been achieved using various host systems. A glucose-based crown ether receptor, for example, binds these guests primarily through Coulombic and hydrogen bonding interactions between its tetraethylene glycol unit and the guest's ammonium (B1175870) cation. nih.gov Further stabilization can occur via hydrogen bonding with the host's glucopyranose unit and hydrophobic interactions with the guest's side chain. nih.gov

Chiral recognition, the ability of a chiral host to differentiate between the enantiomers of a chiral guest, is a critical aspect of this research. The binding of L- and D-enantiomers of Val-OMe and Phe-OMe to chiral receptors often results in different binding affinities. For one glucose-based receptor, the L-enantiomer of Val-OMe was bound with a 4.7-fold higher affinity than the D-enantiomer, a selectivity attributed to steric repulsion between the guest's isopropyl side chain and the host's pyranose ring in the disfavored complex. nih.gov Similarly, chiral probes have been developed to react with amino acids like Val and Phe, allowing for the determination of their absolute configuration by mass spectrometry based on the differing reaction kinetics of the enantiomers. acs.org The selectivity of these recognition events is governed by a network of subtle interactions, including hydrogen bonding, π-π stacking, and steric effects. mdpi.comacs.org

Chiral Recognition Data for Valine and Phenylalanine Derivatives

This table presents data on the chiral recognition of valine and phenylalanine methyl esters by a synthetic glucose-based receptor and the chiral recognition (CR) values for the free amino acids using a mass spectrometry-based method. The data illustrates the degree of enantioselectivity achieved by different systems.

| Guest Molecule | Method/Host | Association Constant (Kₐ) / CR Value | Enantioselectivity (Kₗ/Kₐ or CR L/D) | Reference |

|---|---|---|---|---|

| H-L-Val-OMe | Glucose-based Receptor 1 | Kₐ = 977 M⁻¹ | 4.7 : 1 | nih.gov |

| H-D-Val-OMe | Glucose-based Receptor 1 | Kₐ = 208 M⁻¹ | ||

| H-L-Phe-OMe | Glucose-based Receptor 1 | Kₐ = 315 M⁻¹ | 1.5 : 1 | nih.gov |

| H-D-Phe-OMe | Glucose-based Receptor 1 | Kₐ = 210 M⁻¹ | ||

| L-Valine | Mass Spec. Probe | CR = 11.1 | 123 : 1 | acs.org |

| D-Valine | Mass Spec. Probe | CR = 0.09 | ||

| L-Phenylalanine | Mass Spec. Probe | CR = 2.5 | 6.25 : 1 | acs.org |

| D-Phenylalanine | Mass Spec. Probe | CR = 0.4 |

Research into Peptide-Protein Recognition Principles using this compound as a Model

Simple, well-defined peptides like this compound and its analogues serve as valuable models for deciphering the complex principles of peptide-protein recognition. chemimpex.com By studying the interactions of these small molecules, researchers can gain insight into the forces that govern binding affinity and selectivity in larger biological systems. chemimpex.commdpi.com

For instance, the self-assembly of dipeptides such as Boc-Val-Phe-OMe, a part of the central hydrophobic core of the amyloid-β peptide, has been investigated to understand the molecular mechanisms of protein aggregation associated with Alzheimer's disease. researchgate.net Similarly, designed peptides containing Phe have been used to probe interactions with biological macromolecules like heparan sulfate, revealing that hydrophobic interactions are key drivers for cellular uptake. rsc.org This provides a model for how cell-penetrating peptides might interact with components of the cell surface.

Furthermore, the development of synthetic receptors that can selectively bind specific amino acid sequences within a peptide is a powerful tool for studying recognition. rsc.org The host cucurbit mdpi.comuril, for instance, can recognize and bind peptides containing a non-terminal Phe residue with high affinity. rsc.org This demonstrates that specific side chains can act as recognition motifs, a principle that is fundamental to protein-protein interactions. By using small peptide models, researchers can systematically dissect the contributions of individual residues and non-covalent forces to molecular recognition events. rsc.org

Computational and Theoretical Approaches in Z Val Phe Ome Research

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the dynamic behavior of Z-Val-Phe-OMe at an atomic level. These techniques are crucial for understanding how the compound interacts with its biological targets and for characterizing its intrinsic conformational preferences.

Prediction of Binding Modes for this compound Motifs with Enzyme Active Sites

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as an enzyme. For a peptide derivative like this compound, docking studies are instrumental in predicting its binding mode within the active site of proteases, which are common targets for such inhibitors.

For instance, in silico docking simulations can be performed to predict how the this compound motif interacts with the substrate-binding pockets of chymotrypsin-like serine proteases. These enzymes typically have a series of subsites (S1, S2, S3, etc.) that accommodate the amino acid residues of the substrate or inhibitor. The Phenylalanine (Phe) residue of this compound is expected to fit into the S1 pocket, which is typically a deep, hydrophobic pocket that favors large aromatic or hydrophobic residues. The Valine (Val) residue would occupy the S2 subsite, which in many proteases is also hydrophobic and can accommodate residues like Valine or Leucine (B10760876). nih.gov

The benzyloxycarbonyl (Z) group and the methyl ester (OMe) are protecting groups that also influence binding. The Z-group can form additional hydrophobic and aromatic interactions within the active site, potentially enhancing binding affinity. Docking simulations can precisely map these interactions, including hydrogen bonds between the peptide backbone and the enzyme, and van der Waals contacts between the side chains and the binding pockets.

A hypothetical docking result of this compound into a chymotrypsin-like protease active site is summarized in the table below, illustrating the types of interactions that can be predicted.

| Component of this compound | Interacting Subsite | Key Interacting Residues (Hypothetical) | Type of Interaction |

| Phenylalanine side chain | S1 pocket | Gly, Trp, Ser | Hydrophobic (pi-pi stacking) |

| Valine side chain | S2 pocket | His, Met, Tyr | Hydrophobic (van der Waals) |

| Peptide backbone (NH/CO) | Active site cleft | Ser, Gly | Hydrogen bonding |

| Benzyloxycarbonyl (Z) group | Enzyme surface | Leu, Phe | Hydrophobic interactions |

These predictions are crucial for the initial stages of drug discovery, allowing researchers to prioritize compounds for synthesis and experimental testing. jst.go.jpacs.orgmun.ca

Conformational Energy Calculations and Free Energy Landscapes

While docking predicts a static binding pose, molecular dynamics (MD) simulations provide a picture of the dynamic nature of the peptide and its complex with a target. MD simulations calculate the trajectory of atoms and molecules over time, allowing for the exploration of the conformational space available to this compound.

From these simulations, it is possible to calculate the conformational energy and construct a free energy landscape (FEL). The FEL is a plot that represents the free energy of the system as a function of specific conformational coordinates, such as the backbone dihedral angles (phi and psi). acs.orgnih.gov Minima on this landscape correspond to stable or metastable conformations of the peptide.

For a dipeptide like this compound, the FEL would reveal the most probable conformations in solution or when bound to an enzyme. These simulations can show how the protecting groups (Z and OMe) restrict the conformational freedom of the Val-Phe backbone compared to the unprotected dipeptide. This information is vital for understanding the energetic cost of the peptide adopting a specific "bioactive" conformation required for binding to its target. researchgate.netul.ie

The results from such a simulation could be summarized as follows:

| Conformational State | Dihedral Angles (φ, ψ) Range (Approx.) | Relative Free Energy (kcal/mol) | Population (%) |

| Extended β-strand | φ: -120°, ψ: +120° | 0 (Global Minimum) | 60 |

| Polyproline II-like | φ: -75°, ψ: +145° | 1.5 | 25 |

| Turn-like | φ: -60°, ψ: -30° | 3.0 | 10 |

| Other | Various | > 4.0 | 5 |

These calculations provide a detailed understanding of the molecule's intrinsic dynamic and energetic properties, which is fundamental for rational drug design.

Structure-Activity Relationship (SAR) Studies through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. Computational methods are a powerful tool in SAR, allowing for the virtual design and evaluation of a series of analogs. acs.orgmun.camdpi.com

Starting with the this compound scaffold, a computational chemist can systematically modify different parts of the molecule and predict the effect on binding affinity to a target enzyme. For example, the Valine residue could be replaced by other amino acids (e.g., Leucine, Isoleucine, Alanine) to probe the size and hydrophobicity requirements of the S2 pocket. Similarly, the Phenylalanine residue could be modified (e.g., with substitutions on the phenyl ring) to explore interactions in the S1 pocket.

For each analog, docking simulations and free energy calculations can be performed to predict its binding affinity. The results can be compiled into a computational SAR table, which can then be used to guide the synthesis of the most promising compounds.

A hypothetical computational SAR table for this compound analogs targeting a protease might look like this:

| Analog | Modification | Predicted Binding Affinity (kcal/mol) | Key Predicted Interaction Change |

| This compound | Reference | -8.5 | Baseline |

| Z-Ala-Phe-OMe | Val → Ala | -7.2 | Reduced hydrophobic contact in S2 |

| Z-Leu-Phe-OMe | Val → Leu | -9.1 | Enhanced hydrophobic contact in S2 |

| Z-Val-Tyr-OMe | Phe → Tyr | -8.8 | Additional H-bond in S1 |

| Z-Val-Phe-NH2 | OMe → NH2 | -8.7 | New H-bond at the C-terminus |

These in silico SAR studies significantly streamline the optimization process, reducing the number of compounds that need to be synthesized and tested experimentally. acs.orgmun.camdpi.com

In Silico Design Strategies for Peptide-Based Agents and Enzyme Modulators

Beyond simple analog design, computational methods can be used for the de novo design of novel peptide-based agents and enzyme modulators using this compound as a starting fragment or scaffold. acs.orgbiorxiv.orgjuniperpublishers.com

Fragment-based drug design (FBDD) is a powerful strategy where small molecular fragments, like the Val-Phe dipeptide, are identified as binding to a target. Computational methods can then be used to "grow" or link these fragments to create more potent and larger molecules. For example, a virtual library of compounds could be built around the Z-Val-Phe core, adding different chemical moieties to explore and optimize interactions with other parts of the enzyme's active site.

Another approach is scaffold hopping, where the dipeptide backbone of this compound is replaced by a non-peptidic scaffold that maintains the same spatial orientation of the key interacting groups (the Val and Phe side chains). This can lead to the discovery of novel, non-peptidic inhibitors with improved drug-like properties, such as better oral bioavailability and metabolic stability.

These design strategies are often coupled with virtual screening, where large databases of chemical compounds are computationally docked into the target's active site to identify new potential inhibitors. The this compound binding mode can be used to create a pharmacophore model, which is a 3D representation of the key interactions required for binding. This model can then be used to rapidly screen millions of compounds for their potential to fit the model and bind to the target. acs.orgbiorxiv.orgjuniperpublishers.com

Computational Approaches for Peptide Synthesis Pathway Optimization

The synthesis of peptides, even a relatively simple one like this compound, can be challenging. Computational tools are increasingly being used to optimize peptide synthesis pathways, particularly in solid-phase peptide synthesis (SPPS). biorxiv.org

Machine learning and deep learning models can be trained on large datasets of peptide synthesis data to predict the difficulty of coupling specific amino acids in a sequence. nih.govchemrxiv.org These models can identify sequences that are prone to aggregation or other side reactions, which lower the yield and purity of the final product. For the synthesis of a library of this compound analogs, such a tool could predict which analogs will be difficult to synthesize and suggest alternative coupling reagents or conditions to improve the outcome. polypeptide.comrsc.orgchemrxiv.org

Advanced Research Applications and Contributions to Biochemical Science

Z-Val-Phe-OMe as a Precursor in Research for Bioactive Peptide Synthesis

This compound is a valuable building block in the creation of more complex and biologically active peptides. chemimpex.com Its structure, featuring a benzyloxycarbonyl (Z) protecting group on the valine residue and a methyl ester on the phenylalanine residue, makes it an ideal intermediate for peptide synthesis. chemimpex.com This configuration enhances stability and solubility, which are crucial properties for drug formulation and delivery. chemimpex.com

A notable application of this compound is its role as a precursor in the synthesis of investigational anti-leishmanial drugs. biosynth.com It is a key component in producing Z-Val-Phe, a compound that has shown activity against various Leishmania species. biosynth.com Research has demonstrated that this compound itself exhibits anti-leishmanial properties, with a reported IC50 value of 0.87 μM for Leishmania. biosynth.com It has shown greater activity than Z-Val-Phe against L. major, L. mexicana, and L. braziliensis strains. biosynth.com The mechanism is believed to involve the hydrolysis of the amide bond by a serine protease on the surface of the Leishmania parasite. biosynth.com This highlights the potential of this compound and its derivatives in the development of new treatments for leishmaniasis, a disease for which current therapies have significant limitations. researchgate.net

| Investigational Agent | Precursor | Target | Reported In Vitro Activity (IC50) |

| Z-Val-Phe | This compound | Leishmania species | Not specified for Z-Val-Phe |

| This compound | N/A | Leishmania species | 0.87 μM biosynth.com |

Advancement of Methodologies in Peptide Chemistry and Biocatalysis

The use of this compound has contributed to the refinement of peptide synthesis techniques. It serves as a substrate in studies aimed at optimizing enzymatic peptide synthesis, a greener alternative to traditional chemical methods. For instance, it has been used in research involving the enzyme subtilisin A from Bacillus licheniformis for the synthesis of C-terminal peptide amides. researchgate.net Such studies focus on improving reaction yields and minimizing side reactions by adjusting parameters like solvent systems and water concentration. researchgate.net

Furthermore, this compound is employed in the development of novel peptide coupling strategies. Its structure is well-suited for exploring new reagents and conditions that facilitate the efficient formation of peptide bonds, which is a fundamental challenge in peptide chemistry. chemimpex.com The insights gained from these methodological studies are broadly applicable to the synthesis of a wide range of peptide-based drugs and research tools.

Role in Fundamental Biochemical Studies and Elucidation of Molecular Mechanisms

Beyond its direct applications in synthesis, this compound is utilized as a tool in fundamental biochemical research to probe and understand molecular processes. Its defined structure allows scientists to investigate enzyme-substrate interactions and the mechanisms of proteolytic enzymes. chemimpex.com For example, by observing how enzymes like serine proteases act on this compound, researchers can deduce the structural and chemical requirements for substrate recognition and catalysis. biosynth.com

This dipeptide methyl ester has also been instrumental in studies of protein and peptide conformation. Research into how salts and solvents affect the stability and structure of peptides can provide insights into the larger-scale behavior of proteins. researchgate.net

Emerging Research Avenues for Dipeptide Methyl Esters in Academic Investigations

The broader class of dipeptide methyl esters, to which this compound belongs, is a subject of growing interest in academic research. One promising area is their spontaneous cyclization to form diketopiperazines in aqueous environments. chemrxiv.orgresearchgate.net This process of intramolecular aminolysis can lead to the self-assembly of these cyclic dipeptides into diverse supramolecular nanostructures. chemrxiv.orgresearchgate.net The nature of the amino acid side chains plays a crucial role in determining the resulting nanoscale architectures. chemrxiv.orgresearchgate.net

This self-assembly property opens up possibilities for creating novel biomaterials, such as hydrogels, with potential applications in drug delivery and tissue engineering. chemrxiv.org Furthermore, the incorporation of other molecules, like metalloporphyrins, into these self-assembling systems could lead to the development of new functional materials with catalytic properties. chemrxiv.org The study of dipeptide methyl esters and their derivatives continues to be a vibrant field, promising new discoveries in materials science, catalysis, and medicine. chemrxiv.orgresearchgate.netmedchemexpress.com

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing Z-Val-phe-ome in laboratory settings?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include resin activation, sequential coupling of protected amino acids (e.g., Z-Val and Phe-OMe), and cleavage/deprotection with trifluoroacetic acid (TFA). Characterization requires NMR (¹H and ¹³C) for structural confirmation, HPLC for purity assessment (>95%), and mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight validation. Ensure reproducibility by documenting reaction conditions (temperature, solvent ratios, coupling agents) and referencing established protocols from peer-reviewed journals .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers at pH 2.0 (simulating gastric fluid), 7.4 (physiological pH), and 9.0 (alkaline conditions) at 25°C and 40°C. Monitor degradation kinetics via HPLC at timed intervals (0, 24, 48, 72 hours). Use Arrhenius plots to predict shelf life. For thermal stability, employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Report degradation products using LC-MS/MS .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s bioactivity across different cell lines?

- Methodological Answer : Perform orthogonal assays to validate bioactivity:

Dose-response curves : Test across multiple concentrations (e.g., 1 nM–100 µM) in at least three cell lines.

Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to target putative receptors/enzymes.

Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess inter-experimental variability.

Cross-reference findings with structural analogs to identify structure-activity relationships (SARs). Contradictions may arise from cell-specific uptake mechanisms or off-target effects; mitigate by including negative controls (e.g., scrambled peptides) .

Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?

- Methodological Answer :

Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with targets (e.g., proteases). Validate with experimental IC₅₀ values.

Molecular dynamics (MD) simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and binding free energy (MM-PBSA/GBSA).

Quantum mechanics/molecular mechanics (QM/MM) : Analyze electronic interactions at catalytic sites.

Ensure force field compatibility (e.g., AMBER for peptides) and validate against crystallographic data if available .

Q. How can researchers elucidate the role of this compound in enzyme inhibition kinetics?

- Methodological Answer :

Enzyme assays : Use fluorogenic substrates (e.g., AMC-labeled peptides) to measure initial reaction rates (V₀) under varying [S] and [I].

Kinetic analysis : Fit data to Michaelis-Menten models with competitive/non-competitive inhibition equations. Calculate Kᵢ values using Cheng-Prusoff equation.

Structural analysis : Co-crystallize this compound with the enzyme (e.g., via X-ray crystallography) to identify binding motifs. Compare with mutagenesis data (e.g., alanine scanning) .

Data Handling and Reproducibility

Q. What steps ensure reproducible preparation of this compound stock solutions for in vitro studies?

- Methodological Answer :

Solvent selection : Use DMSO for solubility (final concentration ≤0.1% to avoid cytotoxicity). Confirm solubility via dynamic light scattering (DLS).

Aliquoting : Prepare single-use aliquots to freeze-thaw cycles.

Quality control : Validate concentration via UV-Vis (using molar extinction coefficients) pre- and post-experiment .

Q. How should researchers design experiments to minimize batch-to-batch variability in this compound synthesis?

- Methodological Answer :

Standardize reagents : Use HPLC-grade solvents and amino acids from certified suppliers.

Process controls : Monitor coupling efficiency via Kaiser test or FT-IR after each SPPS cycle.

Batch documentation : Record resin lot numbers, coupling times, and purification gradients. Use statistical process control (SPC) charts to identify outliers .

Conflict Resolution in Literature

Q. What analytical approaches resolve discrepancies in reported metabolic pathways of this compound?

- Methodological Answer :

Isotope tracing : Use ¹³C/¹⁵N-labeled this compound to track metabolites via LC-MS.

Enzyme profiling : Incubate with liver microsomes or recombinant cytochrome P450 isoforms.

Cross-species validation : Compare metabolism in human, rat, and mouse hepatocytes. Publish raw chromatograms and fragmentation patterns to enable cross-lab verification .

Ethical and Reporting Standards

Q. What metadata is critical when publishing datasets on this compound’s physicochemical properties?

- Methodological Answer : Include raw spectral data (NMR, MS), HPLC chromatograms (column type, gradient), and experimental conditions (pH, temperature). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and deposit data in repositories like Zenodo or ChEMBL. Reference the Beilstein Journal’s guidelines for supplemental information .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.